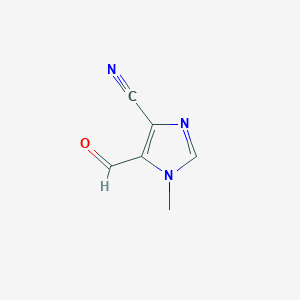

5-甲酰基-1-甲基-1H-咪唑-4-腈

描述

“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a chemical compound with the CAS Number: 916257-35-7 . It has a molecular weight of 135.13 and its IUPAC name is 5-formyl-1-methyl-1H-imidazole-4-carbonitrile . It is a powder at room temperature .

Molecular Structure Analysis

The molecular formula of “5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is C6H5N3O . The InChI Code is 1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 .Physical And Chemical Properties Analysis

“5-formyl-1-methyl-1H-imidazole-4-carbonitrile” is a powder at room temperature . It has a melting point of 68-70°C .科学研究应用

合成和结构分析

合成技术: 腈类5-甲酰基-1-甲基-1H-咪唑-4-腈可以通过各种技术合成,例如在甲醇水溶液中用氰化钾处理1,4-二硝基咪唑(Suwiński & Świerczek, 1998)。类似的化合物,如1-苄基-4-溴咪唑-5-腈,也已使用不同的方法合成,证明了这些化合物在合成中的多功能性(Hawkins, Iddon, & Longthorne, 1995)。

晶体结构和分子间相互作用: 对类似化合物(如2-甲基-4-硝基-1-苯基-1H-咪唑-5-腈)的研究揭示了其晶体结构和分子间相互作用的见解。微弱的分子间相互作用,如偶极-偶极相互作用和卤素键,在它们的晶体堆积中起着重要作用(Kubicki, 2004)。

化学反应和改性

- 化学反应性: 研究表明,咪唑衍生物(包括与5-甲酰基-1-甲基-1H-咪唑-4-腈相关的衍生物)可以发生各种化学反应。例如,与氰化溴反应可导致氰化或溴化,具体取决于咪唑的取代模式(Mccallum, Grimmett, Blackman, & Weavers, 1999)。

生物活性及药物应用

- 抗菌和抗病毒特性: 一些咪唑腈衍生物已显示出显着的抗菌和抗病毒活性。例如,氨基咪唑腈衍生物因其对甲型流感病毒的活性而闻名(Bizzarri, Fanelli, Botta, De Angelis, Palamara, Nencioni, & Saladino, 2021)。这表明与5-甲酰基-1-甲基-1H-咪唑-4-腈在结构上相关的化合物具有潜在的药物应用。

催化应用

- 催化用途: 研究探索了咪唑衍生物作为催化剂的用途。例如,3-甲基-1-磺酸咪唑鎓三氯化铜被用作制备5-氨基-1H-吡唑-4-腈的催化剂,证明了咪唑衍生物在催化中的潜力(Khazaei, Moosavi‐Zare, Goudarzi, & Tavasoli, 2021)。

安全和危害

The compound is labeled with the signal word “Warning” and has the following hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

属性

IUPAC Name |

5-formyl-1-methylimidazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c1-9-4-8-5(2-7)6(9)3-10/h3-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPOKMQJCOETCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1C=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-formyl-1-methyl-1H-imidazole-4-carbonitrile | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2409336.png)

![N-[1-(1H-Benzimidazol-2-yl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2409342.png)

![2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2409343.png)

![2-[(2-amino-3-methylphenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2409351.png)